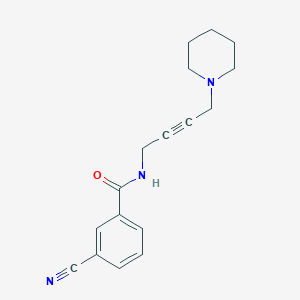![molecular formula C20H19N3O2S2 B2571450 (Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851717-25-4](/img/structure/B2571450.png)
(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Procedures and Chemical Importance
- Synthetic Approaches to Benzazoles : Benzazoles and derivatives, including compounds with guanidine moieties like 2-guanidinobenzazoles (2GBZs), are of significant interest due to their diverse biological activities. Synthetic chemists have developed novel procedures to access these compounds, highlighting the importance of aromatic, carbohydrate, and amino-acid modifications for potential therapeutic applications. The review on synthetic approaches to 2GBZs with various modifications underlines the chemical interest in developing new pharmacophores with enhanced biological activities (Rosales-Hernández et al., 2022).
Biological and Pharmacological Activities
- Repurposing of Nitazoxanide : Nitazoxanide, a compound with broad applications as antiprotozoal, anthelmintic, and antiviral, showcases the potential for chemical compounds to be repurposed for treating a variety of infectious diseases. This reflects on the broader scope of using complex molecules for multiple therapeutic applications, underlining the importance of chemical versatility and biological activities in drug development (Bharti et al., 2021).
Chemical Reactivity and Modifications
- Thiazole and Urea Derivatives : The study on 2-(thio)ureabenzothiazoles (TBT and UBT) highlights the significance of thiazole and urea derivatives in medicinal chemistry, where modifications can significantly impact physicochemical and biological properties. Such compounds have been explored for their potential therapeutic benefits, including anti-inflammatory and antifungal activities, showcasing the utility of chemical modifications in enhancing drug efficacy (Rosales-Hernández et al., 2022).
Environmental and Toxicological Studies
- Degradation of Acetaminophen : The advanced oxidation processes (AOPs) used for the degradation of acetaminophen, leading to various by-products, highlights the environmental aspect of pharmaceutical chemistry. Understanding the degradation pathways and biotoxicity of these by-products is crucial for assessing the environmental impact of chemical compounds, offering insights into the sustainability and ecological compatibility of pharmaceuticals (Qutob et al., 2022).
Eigenschaften
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-22-16-8-4-5-9-17(16)27-20(22)21-18(24)12-26-13-19(25)23-11-10-14-6-2-3-7-15(14)23/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZNFAARXUZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2571370.png)
![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)
![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2571372.png)




![2-Chloro-3-[(2,2,2-trifluoroethyl)amino]naphthoquinone](/img/structure/B2571378.png)
![N-[(3-methoxyphenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2571379.png)
![2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetonitrile](/img/structure/B2571380.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2571384.png)

